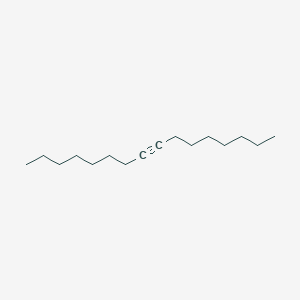

8-Hexadecyne

Vue d'ensemble

Description

This compound is an organic compound with the molecular formula C₁₆H₃₀ and a molecular weight of 222.4094 g/mol . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, hexadec-8-yne .

Méthodes De Préparation

The synthesis of 8-Hexadecyne can be achieved through various synthetic routes. One common method involves the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. For instance, the reaction of 1-octyne with 1-bromooctane in the presence of a strong base like sodium amide can yield this compound . Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency .

Analyse Des Réactions Chimiques

Nickel-Catalyzed Oxidative Annulation

This reaction enables the synthesis of functionalized aromatic compounds through C–H activation. A study demonstrated that 8-hexadecyne reacts with substituted aryl iodides under nickel catalysis to form annulated products .

Reaction Conditions :

- Catalyst: Nickel(II) acetate

- Oxidant: Silver(I) carbonate

- Solvent: Dimethylacetamide (DMA) at 120°C

| Substrate | Product Yield | Key Product Features |

|---|---|---|

| 4-Octyne | 60% | Bicyclic structure with electron-withdrawing groups |

| This compound | 45% | Extended alkyl chain improves solubility in nonpolar media |

Rhodium-Catalyzed Decarboxylative Coupling

This compound participates in tandem dehydrogenation/decarboxylation reactions with α,β-unsaturated carboxylic acids. This method provides access to conjugated dienes with high regioselectivity .

Mechanistic Highlights :

- Rh(I) catalyst activates the alkyne via π-complexation

- Concerted decarboxylation forms rhodacyclopentadiene intermediate

- Reductive elimination yields 1,3-diene products

Optimized Parameters :

- Catalyst: [Rh(cod)Cl]₂ (2 mol%)

- Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe)

- Temperature: 80°C in toluene

Sulfur(VI) Fluoride Exchange (SuFEx) Polymerization

This compound acts as a chain extender in click chemistry-based polymer synthesis. It reacts with bis(iminosulfur oxydifluorides) to form high-molecular-weight polymers with helical secondary structures .

Polymerization Data :

| Reagent Combination | Mₙ (g/mol) | Đ (Dispersity) | Reaction Time |

|---|---|---|---|

| BPA-TBS + this compound | 22,500 | 1.18 | 3.5 hr |

| HQ-TBS + this compound | 18,300 | 1.22 | 24 hr |

Key advantages include excellent functional group tolerance and quantitative conversion (>95% by ¹H NMR) .

Iron-Mediated Cyclodehydrogenation

Under oxidative conditions, this compound undergoes tandem cyclization/dehydrogenation to form polycyclic aromatic hydrocarbons (PAHs). A representative protocol uses :

- Catalyst: Anhydrous FeCl₃

- Solvent: Diphenyl ether at reflux (260°C)

- Reaction Time: 12-24 hr

This method converts linear alkyne precursors into coronene derivatives through sequential [4+2] cycloadditions.

Comparative Reactivity Analysis

| Reaction Type | Key Advantage | Limitation | Industrial Applicability |

|---|---|---|---|

| Nickel-Catalyzed C–H Activation | Atom-economic synthesis | Requires stoichiometric oxidant | Pharmaceutical intermediates |

| SuFEx Polymerization | Rapid kinetics (click chemistry) | Sensitivity to moisture | Specialty polymers |

| Rhodium-Catalyzed Coupling | Excellent stereocontrol | High catalyst loading (2-5 mol%) | Fine chemicals |

These reactions demonstrate this compound's utility as both a building block and functional component in advanced synthetic methodologies. Recent advances focus on improving catalyst turnover numbers and developing enantioselective variants for chiral molecule synthesis .

Applications De Recherche Scientifique

Organic Chemistry

8-Hexadecyne serves as a building block in organic synthesis. It is utilized to create more complex molecules, particularly in the synthesis of:

- Pharmaceuticals : Its derivatives are explored for potential therapeutic applications.

- Surfactants and Lubricants : The compound's hydrophobic nature makes it suitable for formulating specialty chemicals.

Biochemistry

The compound plays a significant role in biochemical research, particularly concerning lipid metabolism:

- Substrate for Enzymes : It acts as a substrate for desaturase enzymes, which are crucial for introducing double bonds into fatty acid chains. This interaction affects cellular membrane fluidity and function.

- Cell Signaling Modulation : Research indicates that this compound can influence cell signaling pathways and gene expression related to lipid metabolism.

Material Science

In material science, this compound is investigated for its ability to form self-assembled monolayers (SAMs) on silicon surfaces. These SAMs are essential for:

- Microelectronic Devices : The controlled functionalization of surfaces can enhance properties such as wettability and electrical conductivity.

- Sensors Development : Its unique chemical properties allow for the development of sensitive detection systems.

Case Study 1: Lipid Metabolism

A study demonstrated that this compound influences lipid metabolism by modulating enzyme activity involved in fatty acid elongation and desaturation. The compound's effects varied with dosage, showing significant changes in lipid profiles at higher concentrations, which could lead to cellular toxicity.

Case Study 2: Pharmaceutical Applications

Research exploring the use of this compound derivatives has indicated potential applications in drug delivery systems. Its ability to modify lipid bilayers enhances the efficacy of drug formulations targeting specific cells or tissues.

Mécanisme D'action

The mechanism by which 8-Hexadecyne exerts its effects involves its ability to participate in nucleophilic addition reactions due to the presence of the carbon-carbon triple bond. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially leading to inhibition or modification of their activity .

Comparaison Avec Des Composés Similaires

8-Hexadecyne can be compared with other alkynes such as 1-octyne and 1-decyne . While all these compounds share the characteristic triple bond, this compound is unique due to its longer carbon chain, which can influence its physical properties and reactivity. For instance, the longer chain length can result in higher boiling points and different solubility characteristics .

Similar Compounds

- 1-Octyne

- 1-Decyne

- 1-Dodecyne

These compounds, while similar in structure, differ in their chain lengths and, consequently, their physical and chemical properties .

Activité Biologique

8-Hexadecyne, a straight-chain alkyne with the molecular formula C16H30, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and antioxidant research. The following sections detail its biological activities, supported by relevant data and case studies.

- Molecular Formula : C16H30

- Molecular Weight : 222.43 g/mol

- CAS Number : 19781-86-3

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. Research indicates that it exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibacterial agents. For instance, a study reported that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an effective antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of this compound has been investigated through various assays. In one study, the compound was found to possess substantial free radical scavenging abilities, with IC50 values indicating its effectiveness in neutralizing reactive oxygen species (ROS). The antioxidant activity was assessed using methods such as DPPH and ABTS assays, revealing that this compound can significantly reduce oxidative stress markers in vitro .

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Antioxidant Mechanism :

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

Propriétés

IUPAC Name |

hexadec-8-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDKMBBHKZXPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC#CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873097 | |

| Record name | 8-Hexadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-86-3 | |

| Record name | 8-Hexadecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hexadecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hexadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hexadecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main chemical constituent found in the essential oil of Nymphaea alba var. and what is its reported activity?

A1: The research identified 47 chemical constituents in the essential oil of Nymphaea alba var. using GC-MS analysis. [] The most abundant compound is 8-Hexadecyne, comprising 31.04% of the total essential oil content. [] While the study focuses on the overall antioxidant activity of the essential oil, it doesn't delve into the specific activities or properties of this compound itself.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.